4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C29H27BrN4O5 It is known for its unique structure, which includes a hydrazone linkage and a bromobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of cyclohexylcarbonyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Esterification: The hydrazone intermediate is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazone linkage can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Conditions vary depending on the desired product.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include aldehydes, ketones, and alcohols derived from the hydrazone linkage.
Hydrolysis: Products include 2-bromobenzoic acid and the corresponding alcohol.
Scientific Research Applications
4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their activity. The bromobenzoate group may also play a role in binding to specific receptors or enzymes, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 3-bromobenzoate
- 4-[(E)-({[(4-ethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
- 4-{(E)-[2-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-bromobenzoate
Uniqueness
4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate is unique due to its specific combination of a hydrazone linkage and a bromobenzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h4-5,8-14,16H,1-3,6-7H2,(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYUHCWXTMIWKQ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.